(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine
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Overview
Description
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is a chemical compound that belongs to the class of hydrazine derivatives It features a pyrazine ring substituted with a chlorine atom and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Similar in structure but with a pyridazine ring instead of a pyrazine ring.
Pyrazolopyrimidine: Contains a pyrazole ring fused with a pyrimidine ring, showing different biological activities.
Pyrrolopyrazine: Features a pyrrole ring fused with a pyrazine ring, exhibiting various biological activities.
Uniqueness
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9ClN4 |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(3-chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine |
InChI |
InChI=1S/C4H9ClN4/c5-3-1-7-2-4(8-3)9-6/h3,7H,1-2,6H2,(H,8,9) |
InChI Key |
RXKNGAWRBVTXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(CN1)NN)Cl |
Origin of Product |
United States |
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